molecular formula C8H6BrNO B6188929 2-bromo-1-isocyanato-3-methylbenzene CAS No. 1261851-07-3

2-bromo-1-isocyanato-3-methylbenzene

Cat. No. B6188929
CAS RN: 1261851-07-3
M. Wt: 212
InChI Key:
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Description

“2-bromo-1-isocyanato-3-methylbenzene” is a chemical compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.05 . The compound is also known by its IUPAC name, 2-bromo-1-isocyanato-4-methylbenzene .


Synthesis Analysis

The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . This process includes two steps:

  • The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its InChI code: 1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 .


Chemical Reactions Analysis

Benzene derivatives like “this compound” can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring .

  • The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
  • A proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid or liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

This compound is classified as dangerous according to the GHS06 and GHS08 pictograms . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-isocyanato-3-methylbenzene involves the reaction of 2-bromo-3-methylphenol with phosgene to form 2-bromo-1-chloro-3-methylbenzene, which is then reacted with sodium azide to form 2-bromo-1-azido-3-methylbenzene. Finally, the azide group is converted to an isocyanate group using triethylamine.", "Starting Materials": [ "2-bromo-3-methylphenol", "phosgene", "sodium azide", "triethylamine" ], "Reaction": [ "Step 1: 2-bromo-3-methylphenol is reacted with phosgene in the presence of a base such as pyridine to form 2-bromo-1-chloro-3-methylbenzene.", "Step 2: 2-bromo-1-chloro-3-methylbenzene is reacted with sodium azide in the presence of a solvent such as DMF to form 2-bromo-1-azido-3-methylbenzene.", "Step 3: 2-bromo-1-azido-3-methylbenzene is reacted with triethylamine in the presence of a solvent such as THF to form 2-bromo-1-isocyanato-3-methylbenzene." ] }

CAS RN

1261851-07-3

Molecular Formula

C8H6BrNO

Molecular Weight

212

Purity

95

Origin of Product

United States

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